molecular formula C17H23N B1608327 N-benzyladamantan-1-amine CAS No. 3717-60-0

N-benzyladamantan-1-amine

Cat. No.: B1608327
CAS No.: 3717-60-0
M. Wt: 241.37 g/mol
InChI Key: OFNIFAABSYOPSM-UHFFFAOYSA-N
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Description

N-benzyladamantan-1-amine (CAS 3717-60-0) is a high-purity organic compound with a molecular formula of C17H23N and a molecular weight of 241.37 g/mol. This amine, which features an adamantane backbone, is a valuable building block in organic and medicinal chemistry research. Its structure classifies it among other biologically relevant adamantane-containing amines, such as Amantadine, a known pharmaceutical agent used for viral infections and Parkinson's disease . Researchers utilize this structural motif to develop novel compounds with potential biological activity. For instance, structurally similar adamantane-based Schiff bases have been synthesized and characterized for applications in developing metal complexes and studying crystal structures . Furthermore, N-benzylamine derivatives have been investigated in preclinical research for their anti-inflammatory and anti-oxidative activities, showing potential in models of inflammatory bowel disease and rheumatoid arthritis . As a reagent, it is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyladamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N/c1-2-4-13(5-3-1)12-18-17-9-14-6-15(10-17)8-16(7-14)11-17/h1-5,14-16,18H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNIFAABSYOPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388388
Record name N-benzyladamantan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3717-60-0
Record name N-benzyladamantan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Benzyladamantan 1 Amine and Its Derivatives

Direct Amination Approaches

Direct amination strategies provide a streamlined pathway to N-benzyladamantan-1-amine, primarily through reductive amination which combines a ketone and an amine in a single pot.

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a highly versatile and widely employed method for the synthesis of amines. masterorganicchemistry.com This strategy typically involves the reaction of a carbonyl compound, in this case, adamantan-2-one, with an amine, such as benzylamine (B48309), in the presence of a reducing agent. The reaction proceeds through an intermediate imine or enamine, which is subsequently reduced in situ to form the target secondary amine, this compound.

One common approach involves the use of sodium cyanoborohydride (NaBH3CN) as the reducing agent. For instance, the reductive alkylation of a primary adamantane (B196018) amine with benzaldehyde (B42025) using NaBH3CN in methanol (B129727) has been shown to produce the N-benzylated product in good yield. nih.gov A similar strategy can be applied to the one-pot synthesis starting from adamantan-2-one and benzylamine. The reaction is typically performed under acidic conditions to facilitate the formation of the iminium ion intermediate, which is more readily reduced than the starting ketone. masterorganicchemistry.comnih.gov

Table 1: Reductive Amination Example for an Adamantane Analog This table is interactive. You can sort and filter the data.

Precursor Amine Aldehyde Reducing Agent Solvent Yield Reference

A variety of catalytic systems have been developed to enhance the efficiency and selectivity of reductive amination. These can be broadly categorized into metal-based catalysts and hydride-based reducing agents.

Hydride-Based Reducing Agents: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are mild and selective reducing agents commonly used for this transformation. masterorganicchemistry.com They offer the advantage of selectively reducing the iminium ion in the presence of the less reactive ketone. Borane-tetrahydrofuran complex (BH3·THF) in combination with trimethylsilyl (B98337) chloride (TMSCl) in N,N-dimethylformamide (DMF) has also been proven effective for the reductive amination of ketones like 2-adamantanone (B1666556) with electron-deficient anilines, yielding products in excellent yields. thieme-connect.com

Metal Catalysts: Heterogeneous and homogeneous metal catalysts are also widely used, often in conjunction with molecular hydrogen (H2) as the reductant. Common metals include platinum, palladium, nickel, and rhodium. researchgate.net For the synthesis of primary amines from ketones like 2-adamantanone, Pt-loaded MoOx/TiO2 has demonstrated high yields. researchgate.net Cobalt-based catalysts, such as a bimetallic Co/Sc system, have been developed for the synthesis of various amines by combining borrowing hydrogen and reductive amination principles. uni-bayreuth.de Iridium catalysts, specifically Ir-PVP, have shown high activity for the reductive amination of levulinic acid with various amines, including benzylamine, under mild conditions. rsc.org

The reductive amination approach is generally robust with a broad substrate scope. It is applicable to a wide range of aldehydes and ketones, including sterically hindered ones like 2-adamantanone. thieme-connect.com The reaction can also accommodate various amines, from simple primary amines to more complex structures. nih.govthieme-connect.com

A key limitation and challenge in reductive amination is controlling the selectivity, particularly avoiding the reduction of the starting carbonyl compound before imine formation and preventing over-alkylation of the product amine. The choice of a selective reducing agent, such as NaBH3CN, is crucial to address the former issue. masterorganicchemistry.com The reaction conditions, including pH and temperature, must be carefully controlled to favor the formation and subsequent reduction of the imine intermediate.

Alkylation Reactions of Adamantane-1-amine with Benzyl (B1604629) Halides

An alternative and well-established route to this compound is the direct N-alkylation of a primary adamantyl amine with a benzyl halide, such as benzyl bromide or benzyl chloride. This method involves the nucleophilic substitution of the halide by the amine.

A significant challenge in this approach is the potential for overalkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. nih.gov

To overcome the issue of overalkylation and achieve selective mono-N-benzylation, specific reagents and conditions are employed. The use of cesium bases, particularly cesium carbonate (Cs2CO3) and cesium hydroxide (B78521) (CsOH), has proven to be highly effective. researchgate.netmdma.chnih.gov

The "cesium effect" is attributed to the high solubility of cesium bases in organic solvents like DMF and the ability of the large Cs+ ion to form "naked anions" of the amine, increasing its nucleophilicity while the base itself suppresses the undesired dialkylation. researchgate.netmdma.chorganic-chemistry.org The reaction is typically carried out in an anhydrous solvent like DMF at room temperature or slightly elevated temperatures. This method is highly chemoselective, favoring mono-N-alkylation over dialkylation. researchgate.netnih.gov For reactive halides like benzyl bromide, a catalytic amount of cesium hydroxide can be sufficient to promote the reaction efficiently. mdma.ch The addition of tetrabutylammonium (B224687) iodide (TBAI) can also be used in conjunction with Cs2CO3 to facilitate the reaction. researchgate.net

Table 2: Conditions for Selective Mono-N-Alkylation of Primary Amines This table is interactive. You can sort and filter the data.

Amine Substrate Alkylating Agent Base Solvent Key Features Reference
Primary benzylamines/anilines Alkyl halides Cs2CO3 DMF High chemoselectivity for mono-alkylation researchgate.net
Primary amines Alkyl bromides CsOH DMF Suppresses overalkylation mdma.ch
Various amines Benzyl bromide Cs2CO3 / TBAI DMF Good results for alkylation researchgate.net

Alternative N-C Bond Formation Methods

The direct formation of the N-benzyl bond to the adamant-1-yl nitrogen is a primary approach to synthesizing this compound. Several established and modern synthetic methods can be employed for this purpose.

One of the most common methods is reductive amination . This involves the reaction of 1-adamantylamine with benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired this compound. A variety of reducing agents can be utilized for this transformation, with sodium borohydride (B1222165) (NaBH4) being a frequently used reagent. mdpi.com The general scheme for this reaction is presented below:

Scheme 1: Reductive Amination for the Synthesis of this compound

Generated code

Another widely used technique is the N-alkylation of 1-aminoadamantane with a benzyl halide , such as benzyl bromide or benzyl chloride, in the presence of a base. ontosight.ainih.gov The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity to facilitate the substitution reaction on the benzyl halide. Common bases for this transformation include potassium carbonate or sodium hydride. nih.gov

The Buchwald-Hartwig amination represents a more modern, palladium-catalyzed cross-coupling approach. wikipedia.orglibretexts.org This powerful reaction allows for the formation of C-N bonds between aryl halides (or triflates) and amines. In the context of this compound synthesis, this could involve the coupling of an adamantyl halide with benzylamine or, conversely, 1-aminoadamantane with a benzyl halide. The selection of the appropriate palladium catalyst and phosphine (B1218219) ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results. sinocompound.com

Table 1: Comparison of N-C Bond Formation Methods for this compound
MethodKey ReagentsAdvantagesPotential Limitations
Reductive Amination1-Adamantylamine, Benzaldehyde, Reducing Agent (e.g., NaBH4)Generally mild conditions, readily available starting materials.May require careful control of reaction conditions to avoid over-alkylation.
N-Alkylation with Benzyl Halide1-Aminoadamantane, Benzyl Halide (e.g., Benzyl Bromide), Base (e.g., K2CO3)Straightforward procedure, often high yielding. nih.govCan lead to the formation of quaternary ammonium salts as byproducts.
Buchwald-Hartwig AminationAdamantyl Halide/Amine, Benzyl Amine/Halide, Palladium Catalyst, Phosphine Ligand, BaseBroad substrate scope, high functional group tolerance. wikipedia.orglibretexts.orgRequires more expensive and air-sensitive catalysts and ligands.

Multistep Synthetic Routes to Adamantyl Amine Scaffolds

In addition to direct N-benzylation, multistep sequences that construct the adamantyl amine scaffold from non-adamantane precursors offer a versatile approach to a wider range of derivatives.

Aza-Prins Cyclization for Adamantane Derivatives

A notable strategy for constructing the 1-aminoadamantane core is the aza-Prins cyclization. researchgate.net This reaction typically involves the acid-promoted cyclization of 7-methylenebicyclo[3.3.1]nonan-3-one oximes to yield 1-(alkoxyamino)adamantanes. researchgate.netresearchgate.net These intermediates can then be further functionalized.

The key bicyclic precursors for the aza-Prins cyclization, specifically 7-methylenebicyclo[3.3.1]nonan-3-one derivatives, are often synthesized via a Grob fragmentation. researchgate.netrsc.org This fragmentation reaction involves the cleavage of a carbon-carbon bond in a suitably substituted adamantane derivative, leading to the formation of the bicyclo[3.3.1]nonane skeleton. For instance, 1,3-disubstituted adamantanes, such as 1,3-adamantanediol (B44800) or 1,3-dihaloadamantanes, can undergo Grob fragmentation to yield the desired bicyclic ketones. rsc.orgnih.gov The subsequent conversion of the ketone to an oxime provides the substrate for the aza-Prins cyclization. researchgate.net

Scheme 2: General Route from Adamantane to Bicyclic Precursor via Grob Fragmentation

Generated code

The aza-Prins cyclization itself is a form of ring expansion, transforming a bicyclic system into the tricyclic adamantane framework. The mechanism involves the formation of an N-acyliminium or oxime-derived cation which then undergoes an intramolecular cyclization with the alkene. This process can be accompanied by skeletal rearrangements, a common feature in adamantane and bicyclic chemistry, particularly under acidic conditions. mdpi.comsigmaaldrich.com The precise nature of these rearrangements can be influenced by the substitution pattern of the bicyclic precursor and the reaction conditions, potentially leading to a variety of substituted adamantane products. nih.govnih.gov The stability of the intermediate carbocations plays a crucial role in directing the reaction pathway. acs.org

Reduction of Nitrogen-Containing Adamantane Precursors

The final step in many multistep syntheses of adamantyl amines involves the reduction of a nitrogen-containing functional group on the adamantane core.

Following the aza-Prins cyclization, the resulting 1-(alkoxyamino)adamantanes can be reduced to the corresponding primary 1-aminoadamantanes. researchgate.net This transformation is a key step in obtaining the final amine product. A variety of reducing agents can be employed for this purpose. While powerful hydride reagents like lithium aluminum hydride (LiAlH4) are effective, milder and more selective reagents are often preferred to avoid unwanted side reactions. nih.gov

Samarium(II) iodide (SmI2) has emerged as a valuable reagent for the reduction of various nitrogen-containing functional groups under mild conditions. wikipedia.orgnih.gov It is a powerful single-electron transfer agent whose reactivity can be tuned by the choice of solvent and additives. nih.gov The reduction of alkoxyamines to amines using SmI2 offers a chemoselective alternative to harsher reducing agents, particularly in the presence of other reducible functional groups. pageplace.deorganic-chemistry.orgmdpi.com

Table 2: Reducing Agents for Adamantyl Alkoxyamine Reduction
Reducing AgentTypical ConditionsKey Features
Lithium Aluminum Hydride (LiAlH4)Anhydrous ether or THFPowerful, non-selective reducing agent.
Catalytic HydrogenationH2, Metal Catalyst (e.g., Pd/C, PtO2)Generally clean, but may require high pressure and temperature.
Samarium(II) Iodide (SmI2)THF, often with an additive like HMPA or H2OMild, chemoselective single-electron transfer reagent. wikipedia.orgnih.gov
Other Nitrogenous Functional Group Reductions

Beyond the common method of reductive amination of carbonyls, the synthesis of adamantyl amines, including the primary amine precursor to this compound, can be achieved through the reduction of other nitrogen-containing functional groups. These methods provide alternative synthetic pathways that can be advantageous depending on the availability of starting materials and desired substitution patterns on the adamantane core.

Commonly employed precursors for amine synthesis include nitriles, amides, and azides. chemistrysteps.com The reduction of these functional groups is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemistrysteps.compharmacy180.com

Reduction of Amides: 1-Adamantanecarboxamide can be reduced by agents such as LiAlH₄ to yield 1-aminomethyladamantane, a homolog of adamantan-1-amine. To obtain the parent amine, a different strategy like the Hofmann or Curtius rearrangement would be necessary. For N-substituted amides, reduction can yield secondary or tertiary amines directly. pharmacy180.comlibretexts.org

Reduction of Nitriles: 1-Adamantanecarbonitrile, accessible from 1-bromoadamantane (B121549) via nucleophilic substitution with a cyanide salt, can be reduced to 1-aminomethyladamantane. chemistrysteps.comlibretexts.org This method adds a carbon atom to the original structure.

Reduction of Azides: The azide (B81097) group serves as an excellent precursor to primary amines. 1-Azidoadamantane, prepared from 1-bromoadamantane and an azide salt, can be cleanly reduced to adamantan-1-amine via catalytic hydrogenation or with reagents like triphenylphosphine (B44618) and water. chemistrysteps.compearson.com This two-step sequence is an effective way to produce primary amines from alkyl halides. chemistrysteps.com

A more advanced strategy involves the aza-Prins cyclization. thieme-connect.com In one reported method, 7-methylenebicyclo[3.3.1]nonan-3-one oximes, derived from 1,3-adamantanediol, undergo an acid-promoted cyclization to form 1-(alkoxyamino)adamantanes. thieme-connect.com Subsequent reduction of the N-O bond in these intermediates under standard conditions furnishes the corresponding 1-aminoadamantane derivatives in good yields. thieme-connect.com This method is particularly versatile, allowing for the synthesis of not only 3-substituted but also chiral 2,5-disubstituted 1-aminoadamantanes. thieme-connect.com

Asymmetric Synthesis of Chiral N-Benzyladamantane Derivatives

The synthesis of chiral adamantane derivatives is of significant interest due to their application in catalysis and pharmaceuticals. nih.govunizg.hr Asymmetric synthesis aims to produce specific enantiomers or diastereomers of a target molecule. du.ac.in For N-benzyladamantane derivatives, chirality is typically introduced into the adamantane cage itself, creating stereogenic centers at substituted positions.

Several strategies have been developed to access chiral adamantane amines. One notable approach involves the acid-catalyzed decarboxylation of an adamantane-oxazolidine-2-one precursor. unizg.hr This method allows for the one-step synthesis of chiral 1,2-disubstituted adamantane amines by reacting the precursor with various nucleophiles in the presence of triflic acid or aluminum triflate. unizg.hr Furthermore, the synthesis of optically active 2,5-disubstituted 1-aminoadamantanes has been achieved through an aza-Prins cyclization of optically active bicyclic oximes. thieme-connect.com These primary chiral amines can then serve as precursors for N-benzylation.

Chiral Auxiliaries in Adamantyl Amine Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. wikipedia.org This is a well-established "second-generation" method in asymmetric synthesis. du.ac.in

In the context of adamantyl amine synthesis, chiral auxiliaries can be used to resolve racemic starting materials or to direct stereoselective transformations. For instance, a racemic adamantane-oxazolidine-2-one, a precursor to chiral amines, was successfully resolved into single enantiomers by employing a chiral auxiliary. unizg.hr This allowed for access to enantioenriched products. unizg.hr While specific examples for this compound are not prevalent, general principles from asymmetric synthesis are applicable. Common auxiliaries like pseudoephedrine amides or Evans oxazolidinones guide the alkylation of α-protons to the carbonyl group with high diastereoselectivity. wikipedia.org A similar strategy could be envisioned where an adamantane-containing carboxylic acid is coupled to a chiral auxiliary, followed by stereoselective functionalization and subsequent conversion to the amine.

Stereoselective N-Alkylation Strategies

Once a chiral primary or secondary adamantyl amine is obtained, the introduction of the benzyl group must be performed carefully to avoid racemization if the stereocenter is adjacent to the nitrogen. Stereoselective N-alkylation is a crucial step in the synthesis of complex chiral amines. sustech.edu.cn Traditional N-alkylation with alkyl halides often suffers from a lack of selectivity and can lead to overalkylation. acs.org

Modern methods offer greater control. One advanced strategy involves a metal-free, mild, and non-epimerizing N-alkylation of amines using alcohols. organic-chemistry.org This process proceeds through an oxidation/imine-iminium formation/reduction cascade, catalyzed by a TEMPO-BAIB-HEH-Brønsted acid system, and is highly atom-economical. organic-chemistry.org Such a method would be ideal for reacting a chiral adamantyl amine with benzyl alcohol to yield the target chiral N-benzyladamantane derivative without compromising its enantiomeric purity. organic-chemistry.org

Another powerful approach is the enantioconvergent N-alkylation of aliphatic amines, which has been achieved using copper catalysis with chiral multidentate anionic ligands. sustech.edu.cn This strategy can convert racemic amines into enantioenriched products, demonstrating high catalyst-controlled stereoselectivity and functional group tolerance. sustech.edu.cn While direct application to adamantyl amines requires specific investigation, these advanced strategies represent the forefront of stereoselective amine synthesis.

Biocatalytic Approaches for Adamantyl Amine Production

Biocatalysis leverages the high chemo-, regio-, and stereoselectivity of enzymes to perform chemical transformations under mild, aqueous conditions. nih.gov This approach is increasingly used for the industrial production of chiral amines. dovepress.com Key enzyme classes used for this purpose include transaminases, amine dehydrogenases (AmDHs), monoamine oxidases, and imine reductases. nih.govmdpi.com

A prominent example in adamantane chemistry is the synthesis of (S)-N-boc-3-hydroxyadamantylglycine, a key intermediate for the antidiabetic drug saxagliptin. nih.gov The synthesis employs an engineered phenylalanine dehydrogenase to catalyze the reductive amination of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoethanoic acid, achieving nearly quantitative yields and 100% enantiomeric excess (ee). nih.govmdpi.com The process is coupled with a formate (B1220265) dehydrogenase system for cofactor regeneration, which is crucial for economic viability. nih.govmdpi.com

The table below summarizes some biocatalytic methods relevant to the production of chiral adamantyl amines and other chiral amines.

Biocatalytic MethodEnzyme ClassExemplary TransformationKey AdvantagesReference(s)
Asymmetric Reductive AminationAmino Acid Dehydrogenase (engineered)Keto acid to chiral α-amino acid (e.g., Saxagliptin intermediate)Very high enantioselectivity (>99% ee), high yield, uses inexpensive ammonia (B1221849). nih.govmdpi.com
Kinetic ResolutionAmine Dehydrogenase (AmDH) & NADH Oxidase (Nox)Oxidative deamination of a racemic amine to yield an enantioenriched (S)-amine.Irreversible reaction due to Nox, drives equilibrium to product formation. mdpi.com
Asymmetric AminationTransaminase (ω-TA)Prochiral ketones to chiral amines.Versatile, can be optimized by using smart amine donors to overcome unfavorable equilibria. dovepress.com
C-H Bond OxidationCytochrome P450Selective hydroxylation of unactivated adamantyl C-H bonds.Enables functionalization of the adamantane core at specific positions, creating precursors for amines. researchgate.net

Synthetic Route Optimization and Process Development

Process development chemists re-evaluate every step of a synthesis. This can involve replacing hazardous or expensive reagents, reducing the number of synthetic steps, and improving the "atom economy" of the reactions. organic-chemistry.org For instance, the traditional synthesis of this compound might involve the direct alkylation of adamantan-1-amine with benzyl chloride, a method known to sometimes produce over-alkylation products. acs.org An optimized route might instead favor reductive amination of adamantanone with benzylamine, which offers better control and potentially higher yields of the desired secondary amine. masterorganicchemistry.comwikipedia.org

Reaction Condition Screening and Optimization

A cornerstone of process development is the systematic screening and optimization of reaction conditions. wuxiapptec.com This involves varying multiple parameters to find the optimal set for maximizing yield and purity while minimizing reaction time and cost. High-throughput experimentation (HTE) techniques, often using automated platforms, allow for the rapid screening of a large matrix of conditions. wuxiapptec.com

For the synthesis of this compound, particularly via reductive amination, a wide array of parameters can be optimized. This includes the choice of reducing agent, catalyst, solvent, temperature, pressure, and pH. For example, in an iron-catalyzed reductive amination, screening showed that polar solvents like water were superior and that the quantity of the ammonia source strongly influenced the yield by suppressing self-coupling side reactions. d-nb.info

The following table outlines key parameters that are typically screened for optimizing a chemical synthesis, such as that for this compound.

ParameterVariables to ScreenObjectiveReference(s)
CatalystDifferent metals (e.g., Fe, Ru, Ir, Pd), ligands, and supports (e.g., N-doped SiC).Increase reaction rate, selectivity, and turnover number; reduce catalyst loading. d-nb.infogoogle.comorganic-chemistry.org
SolventPolarity (e.g., water, ethanol, toluene), aprotic vs. protic.Improve solubility of reactants, enhance reaction rate, and simplify product isolation. d-nb.info
Reducing AgentHydride agents (NaBH₄, NaBH₃CN, NaBH(OAc)₃), H₂ gas.Ensure selective reduction of the imine intermediate without reducing the starting carbonyl. libretexts.orgmasterorganicchemistry.com
TemperatureRange from room temperature to elevated temperatures (e.g., 80-150°C).Find the lowest possible temperature that provides a reasonable reaction rate to minimize side reactions and energy costs. d-nb.infoorganic-chemistry.org
PressureAtmospheric pressure to higher pressures (e.g., 6.5 MPa H₂).Necessary for reactions involving gases like H₂; can influence reaction rates and equilibria. d-nb.info
Reagent StoichiometryRatio of amine to carbonyl, amount of base or acid.Minimize side reactions (e.g., self-coupling) and drive the reaction to completion. d-nb.info

N-Alkylation of Adamantan-1-amine

A more direct route to this compound involves the nucleophilic substitution reaction between adamantan-1-amine (also known as amantadine) and a benzyl halide, such as benzyl chloride or benzyl bromide. ontosight.aigoogle.com In this Sₙ2 reaction, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the new carbon-nitrogen bond. libretexts.org

This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid that is formed as a byproduct. google.com The base can be an excess of the starting amine itself or an auxiliary base like an alkali metal carbonate. google.comwikipedia.org Solvents for this reaction are often polar aprotics, such as acetonitrile, or alcohols like ethanol. google.com

A significant challenge in the alkylation of primary amines is the potential for overalkylation. wikipedia.orgmasterorganicchemistry.com The product, this compound, is also a nucleophile and can react with another molecule of benzyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylation product.

Table 2: N-Alkylation for Synthesis of this compound

Green Chemistry Principles in Adamantyl Amine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including adamantyl amines.

Key areas of focus for a greener synthesis of adamantyl amines include:

Catalysis: The use of catalytic methods, such as catalytic hydrogenation for reductive amination, is preferred over stoichiometric reagents like borohydrides. Catalytic processes generate less waste. For example, supported platinum or ruthenium catalysts can be used for reductive amination with molecular hydrogen (H₂), where the only byproduct is water. researchgate.netacs.org

Safer Solvents and Reagents: Traditional syntheses often use hazardous solvents and reagents. Green chemistry encourages the use of safer alternatives. This includes exploring solvent-free reactions or using more environmentally benign solvents like water or ethanol. For example, multi-component Biginelli reactions for synthesizing adamantane-containing derivatives have been successfully performed under solvent-free conditions, significantly reducing waste. nih.govrsc.orgresearchgate.net

Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can dramatically reduce reaction times and energy consumption. The synthesis of amantadine (B194251) from N-(1-adamantyl)acetamide has been achieved in 2 hours using microwave irradiation, compared to conventional heating methods that might take longer. thaiscience.info

By integrating these principles, the synthesis of this compound and other valuable adamantane derivatives can be made more sustainable and environmentally responsible. rsc.org

Table of Mentioned Compounds

Chemical Reactivity and Transformation of N Benzyladamantan 1 Amine

Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom makes the secondary amine group a nucleophilic and basic center, driving its reactivity in several key reaction types.

N-Alkylation and N-Acylation Reactions

The secondary amine of N-benzyladamantan-1-amine can be readily converted to a tertiary amine through N-alkylation or to an amide through N-acylation. These reactions involve the nucleophilic attack of the nitrogen atom on an electrophilic carbon.

N-alkylation is typically achieved by reacting the amine with an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism. Due to the presence of the bulky adamantyl group, the accessibility of the nitrogen lone pair is somewhat restricted, which can influence the reaction rate and conditions required.

N-acylation involves the reaction of the amine with an acylating agent such as an acyl chloride or an acid anhydride. This reaction is generally facile and leads to the formation of a stable amide bond. The general schemes for these reactions are presented in Table 1.

Table 1: General Schemes for N-Alkylation and N-Acylation of this compound

Reaction TypeGeneral SchemeReagents (Examples)Product Type
N-Alkylation Alkyl halides (e.g., CH₃I, CH₃CH₂Br)Tertiary amine
N-Acylation Acyl chlorides (e.g., CH₃COCl), Acid anhydrides (e.g., (CH₃CO)₂O)Amide
Regioselectivity and Stereocontrol

For this compound, regioselectivity in N-alkylation and N-acylation is straightforward as there is only one reactive nitrogen center. However, the steric bulk of the adamantyl group can play a significant role in controlling the approach of the electrophile. While this compound itself is achiral, the introduction of a chiral alkylating or acylating agent could potentially lead to the formation of diastereomers. The facial selectivity of such reactions would be influenced by the conformation of the starting material and the nature of the reagents and reaction conditions. At present, specific studies on the stereocontrol of reactions involving this compound are not extensively documented in publicly available literature.

Oxidation Reactions and Derived Products

The nitrogen atom in this compound can be oxidized to form various products, most notably N-oxides.

N-Oxide Formation

Tertiary amines, which can be formed from the N-alkylation of this compound, can be oxidized to N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the donation of the nitrogen lone pair to the oxygen atom of the oxidizing agent. The resulting N-oxide is a polar, zwitterionic molecule.

Subsequent Rearrangements and Eliminations (e.g., Cope Elimination)

N-oxides bearing at least one β-hydrogen atom can undergo a thermal syn-elimination reaction known as the Cope elimination. This reaction proceeds through a five-membered cyclic transition state and results in the formation of an alkene and a hydroxylamine. For an N-oxide derived from an N-alkylated this compound (where the alkyl group has a β-hydrogen), this elimination would lead to the cleavage of the C-N bond of the alkyl group. The regioselectivity of the Cope elimination is governed by the accessibility of the β-hydrogens, with the reaction favoring the formation of the less substituted alkene (Hofmann-type elimination). Given the adamantane (B196018) structure lacks β-hydrogens relative to the nitrogen attachment point, elimination would occur from the N-alkyl or N-benzyl group if they possess β-hydrogens.

C-N Bond Cleavage and Formation Reactions

The C-N bonds in this compound can be cleaved under specific conditions. The benzylic C-N bond is particularly susceptible to cleavage due to the stability of the potential benzyl (B1604629) carbocation or radical intermediate.

Cleavage of the benzylic C-N bond can be achieved through various methods, including catalytic hydrogenation (hydrogenolysis) or using strong reducing agents. Photochemical methods have also been shown to cleave benzylic C-N bonds in related systems nih.gov. Oxidative cleavage of the C-N bond in benzylamines can also be accomplished electrochemically, providing a metal-free alternative mdpi.com.

The formation of the C-N bond to synthesize this compound and its derivatives can be achieved through reductive amination of adamantanone with benzylamine (B48309) or by the reaction of 1-aminoadamantane with a benzyl halide.

Reactions Involving the Adamantane Cage

The adamantane cage of this compound is known for its high stability and unique reactivity, particularly at the bridgehead positions.

Functionalization at Adamantane Bridgehead Positions

The tertiary C-H bonds at the bridgehead positions (carbons 3, 5, and 7) of the 1-adamantyl group are the most reactive sites for functionalization. These reactions often proceed through radical or carbocationic intermediates. The presence of the N-benzylamino substituent at the 1-position can influence the regioselectivity and reactivity of these transformations.

Direct C-H functionalization methods, often involving radical abstraction, are a common strategy to introduce new functional groups onto the adamantane core. nih.gov While the N-benzylamino group is an electron-withdrawing group through induction, which might slightly deactivate the adamantane cage towards electrophilic attack, radical reactions are less sensitive to such electronic effects and are primarily governed by the stability of the resulting adamantyl radical. The 1-amino group can, however, direct functionalization to other positions under certain conditions.

Skeletal Rearrangements of the Adamantane Core

The adamantane skeleton is thermodynamically very stable and undergoes skeletal rearrangements only under harsh conditions, typically involving strong Lewis acids or superacids. These rearrangements often proceed through a series of carbocationic intermediates and can lead to a variety of isomeric products. For 1-substituted adamantanes like this compound, such rearrangements are generally not observed under standard synthetic conditions. Acid-promoted rearrangements are more commonly associated with the synthesis of the adamantane core itself from other polycyclic hydrocarbons. nih.gov

Reactions Involving the Benzyl Moiety

The benzyl group of this compound contains an aromatic ring that is susceptible to electrophilic substitution reactions.

Aromatic Ring Substitutions

The benzylamino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. The nitrogen atom's lone pair of electrons can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. However, under strongly acidic conditions, the nitrogen atom can be protonated, converting the group into a deactivating, meta-directing ammonium (B1175870) group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The bulky N-adamantyl group may exert some steric hindrance, potentially favoring substitution at the less hindered para position over the ortho positions.

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄1-(4-Nitrobenzyl)adamantan-1-amine and 1-(2-Nitrobenzyl)adamantan-1-amine
BrominationBr₂, FeBr₃1-(4-Bromobenzyl)adamantan-1-amine and 1-(2-Bromobenzyl)adamantan-1-amine
SulfonationSO₃, H₂SO₄4-((1-Adamantylamino)methyl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃1-(4-Acylbenzyl)adamantan-1-amine

This table outlines the expected major products based on the principles of electrophilic aromatic substitution on N-benzylaniline derivatives.

Benzylic Functionalization

The benzylic position of this compound, the carbon atom attached to both the phenyl group and the nitrogen atom, is a site of potential reactivity. This reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize intermediates, such as radicals or carbocations, through resonance. researchgate.net Functionalization at this site allows for the introduction of new chemical moieties, leading to the synthesis of various derivatives. Common benzylic functionalization reactions include oxidation and halogenation.

Benzylic Oxidation

The oxidation of the benzylic C-H bond is a fundamental transformation in organic synthesis. mdpi.com For benzylamines, this can lead to the formation of imines or, upon further hydrolysis, aldehydes and subsequently carboxylic acids. Strong oxidizing agents like potassium permanganate (KMnO₄) are known to oxidize alkylbenzenes to benzoic acids, provided there is at least one hydrogen atom at the benzylic position. masterorganicchemistry.comgla.ac.uk

In the context of benzylamines specifically, photocatalytic oxidation presents a milder alternative for converting the amine to an imine. For instance, the selective photocatalytic oxidation of benzyl amine to N-benzylidenebenzylamine can occur on a TiO₂ catalyst using visible light and oxygen. eurekaselect.com This process is initiated by the excitation of a charge-transfer surface complex formed between the benzyl amine and the TiO₂ surface. eurekaselect.comresearchgate.net

A study on the oxidation of N-(arylsulfonyl)benzylamines using potassium persulfate (K₂S₂O₈) demonstrated the efficient conversion to N-arylsulfonylimines. The proposed mechanism involves a sulfate radical anion (SO₄•⁻) that induces the reaction through either hydrogen atom abstraction (HAT) or single-electron transfer (SET) from the amine, followed by deprotonation and further oxidation to yield the imine. nih.gov Although this study was performed on N-sulfonylated analogs, it highlights a potential pathway for the oxidation of similar benzylamine structures.

Benzylic Halogenation

Another key functionalization is benzylic halogenation, most commonly bromination. This reaction typically proceeds via a free-radical mechanism. masterorganicchemistry.comlibretexts.org N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, as it provides a low, constant concentration of bromine (Br₂), which favors radical substitution over electrophilic addition to the aromatic ring. chemistrysteps.comchadsprep.com The reaction is usually initiated by light (hν) or a radical initiator like benzoyl peroxide. researchgate.net

The mechanism involves the abstraction of a benzylic hydrogen by a bromine radical, forming a resonance-stabilized benzylic radical. researchgate.netlibretexts.org This radical then reacts with a molecule of Br₂ to form the benzyl bromide product and a new bromine radical, propagating the chain reaction. researchgate.net The selectivity for the benzylic position is high due to the significant stability of the intermediate benzylic radical. chemistrysteps.com

Detailed experimental data on the benzylic halogenation of this compound is scarce in the scientific literature. However, the general principles suggest that the compound would be susceptible to radical bromination at the benzylic carbon. The expected product would be N-(α-bromobenzyl)adamantan-1-amine.

Interactive Data Table: General Benzylic Functionalization Reactions

The following table summarizes common reagents used for the types of benzylic functionalization discussed. Note that these are general examples, and specific application to this compound has not been documented in the cited sources.

TransformationReagent(s)Initiator/CatalystProduct Type
Oxidation Potassium Permanganate (KMnO₄)HeatCarboxylic Acid
Oxidation Potassium Persulfate (K₂S₂O₈)HeatImine
Photocatalytic Oxidation Oxygen (O₂)TiO₂, Visible LightImine
Bromination N-Bromosuccinimide (NBS)Light (hν) or PeroxideBenzyl Bromide

Advanced Spectroscopic and Structural Characterization Studies of N Benzyladamantan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of N-benzyladamantan-1-amine in solution. nih.gov It provides detailed information on the chemical environment of each atom, allowing for the determination of the molecule's three-dimensional structure and dynamic processes. auremn.org.br

Elucidation of Conformational Preferences

The conformational landscape of this compound is largely defined by the orientation of the bulky adamantyl and benzyl (B1604629) groups relative to each other. 1H and 13C NMR spectra, complemented by two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in identifying the most stable conformers.

In related N-benzyl substituted compounds, the analysis of chemical shifts and proton coupling constants provides insight into conformational features. researchgate.net For this compound, the protons of the methylene (B1212753) bridge (—CH2—) between the nitrogen and the phenyl ring are diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals in the 1H NMR spectrum. The magnitude of their geminal coupling constant, along with couplings to the vicinal N-H proton, can help define the torsional angles around the N-CH2 and N-adamantyl bonds. NOESY experiments would reveal through-space correlations between protons on the benzyl ring and protons on the adamantyl cage, directly confirming their spatial proximity and thus the preferred conformational arrangement. researchgate.net For instance, a strong NOE between the ortho-protons of the benzyl group and the proximal protons of the adamantyl cage would indicate a folded or gauche conformation.

Dynamic NMR for Rotational Barriers

Dynamic NMR (DNMR) techniques are employed to study the energetics of conformational changes that occur on the NMR timescale, such as bond rotations. montana.edu For this compound, two key rotational barriers are of interest: the rotation around the adamantyl-nitrogen bond and the rotation around the benzyl-nitrogen bond.

The adamantane (B196018) group is a rigid hydrocarbon cage, and its rotation is a significant energetic process. sci-hub.box Studies on similar 1-adamantyl-Csp³ bonds have used variable-temperature (VT) NMR to measure these barriers. researchgate.net By monitoring the coalescence of signals from exchanging nuclei as the temperature is changed, the free energy of activation (ΔG‡) for the rotational process can be calculated. mdpi.com Given the steric bulk, a substantial barrier to rotation is expected around the C(adamantyl)-N bond. The barrier for rotation around the N-C(benzyl) bond is also influenced by the steric hindrance imposed by the adjacent adamantyl group.

Table 1: Representative Rotational Barriers for Adamantyl and Related Bonds Measured by Dynamic NMR.
CompoundRotating BondRotational Barrier (ΔG, kcal/mol)Reference
Ad-CEt2OHAd-C8.8 researchgate.net
Ad-CMe2ClAd-C9.3 sci-hub.box
tBu-CMe2CltBu-C10.4 sci-hub.box
N-methyl-N-benzhydrylformamideFormyl (C-N)20-23 mdpi.com

This table presents data from analogous systems to illustrate the typical energy ranges for bond rotations involving adamantyl and sterically hindered amine groups.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy methods, including Infrared (IR) and Raman spectroscopy, provide complementary information about the molecular structure, bonding, and non-covalent interactions within this compound. nih.gov

Analysis of Hydrogen Bonding Networks

As a secondary amine, this compound can act as a hydrogen bond donor via its N-H group. IR spectroscopy is particularly sensitive to hydrogen bonding. In a dilute, non-polar solvent, the N-H stretching vibration is expected to appear as a sharp band around 3300-3500 cm-1. In the solid state or in concentrated solutions, intermolecular hydrogen bonds of the N-H···N type can form, leading to a broadening of the N-H stretching band and a shift to a lower frequency (redshift). mdpi.com The magnitude of this shift is indicative of the strength of the hydrogen bond. In some amine-alcohol adducts, these interactions dictate the entire crystal architecture. nih.gov The formation of one-dimensional hydrogen-bonded networks has been observed in various amine complexes, a phenomenon that could also occur in the crystalline form of this compound or its derivatives. nih.govrsc.org

Vibrational Signatures of Molecular Conformation

Table 2: Characteristic IR and Raman Vibrational Frequencies for Functional Groups Relevant to this compound.
Functional Group / MoietyVibrational ModeTypical Frequency Range (cm-1)Spectroscopy Method
N-H (Secondary Amine)Stretching (non-H-bonded)3300 - 3500IR
N-H (Secondary Amine)Stretching (H-bonded)3200 - 3400 (broad)IR
C-H (Aromatic)Stretching3000 - 3100IR, Raman
C-H (Aliphatic - CH2, CH)Stretching2850 - 3000IR, Raman
C=C (Aromatic)Ring Stretching1450 - 1600IR, Raman
Adamantyl CageSkeletal Deformations700 - 1200IR, Raman

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of its fragmentation patterns.

For this compound (C17H23N, Molecular Weight: 241.37 g/mol ), High-Resolution Mass Spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion [M]+• (in Electron Ionization) or the protonated molecule [M+H]+ (in Electrospray Ionization).

The fragmentation of aliphatic and benzylamines is well-characterized and typically dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways are expected:

Loss of a benzyl radical (•CH2Ph): Cleavage of the N-CH2 bond results in the formation of the adamantyliminium cation.

Loss of an adamantyl radical (•C10H15): Cleavage of the N-adamantyl bond leads to the formation of the benzyliminium cation, which can rearrange to the highly stable tropylium (B1234903) ion (C7H7+). nih.gov

The relative abundance of these fragment ions provides information about the relative stability of the resulting cations and radicals. The tropylium ion at m/z 91 is a characteristic and often abundant peak in the mass spectra of compounds containing a benzyl group. nist.gov Fragmentation of the adamantyl cage itself is also possible but typically requires higher energy.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.
IonProposed Structure/Identitym/z (Exact Mass)Formation Pathway
[C17H23N]+•Molecular Ion241.1830-
[C10H16N]+Adamantyliminium cation150.1283α-cleavage (Loss of •C7H7)
[C7H8N]+Benzyliminium cation106.0657α-cleavage (Loss of •C10H15)
[C7H7]+Tropylium ion91.0548Rearrangement from benzyl cation
[C10H15]+Adamantyl cation135.1174Direct cleavage/fragmentation

Fragmentation Pathway Analysis for Structural Insights

Mass spectrometry provides a powerful tool for the structural elucidation of this compound by analyzing its fragmentation patterns under ionization. While specific experimental mass spectra for this compound are not detailed in the reviewed literature, its fragmentation can be predicted based on the established principles for related benzylamines and adamantane-containing structures. The primary fragmentation mode for amines is typically alpha-cleavage relative to the nitrogen atom. youtube.com

Upon electron impact or collision-induced dissociation (CID), the molecular ion of this compound is expected to undergo several key fragmentation pathways:

Cleavage of the Adamantyl-Nitrogen Bond: A common pathway involves the cleavage of the C-N bond between the adamantane cage and the nitrogen atom. This heterolytic cleavage is facilitated by the stability of the resulting adamantyl cation (m/z 135), a characteristic fragment for adamantane derivatives.

Formation of the Benzyl Cation: An alternative and highly favorable fragmentation is the cleavage of the benzylic C-N bond. This pathway yields the stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium ion, producing a prominent peak at m/z 91. nih.govresearchgate.net

Loss of Ammonia (B1221849) or Benzylamine (B48309): Studies on protonated benzylamines show that fragmentation can proceed through the formation of an ion/neutral complex, which can then eliminate ammonia or benzylamine. nih.gov This could lead to fragments corresponding to the loss of these neutral molecules from a larger ion complex.

Immonium Ion Formation: Alpha-cleavage can also result in the formation of a stabilized immonium ion. For instance, cleavage of the adamantyl group would lead to the formation of a [CH₂=NH-benzyl]⁺ ion.

These predicted pathways allow for the structural confirmation of this compound and the identification of its core components—the adamantyl and benzyl moieties—during mass spectrometric analysis.

Predicted Fragment Ionm/z (Mass-to-Charge Ratio)Proposed Fragmentation Pathway
Adamantyl cation [C₁₀H₁₅]⁺135Cleavage of the adamantyl-nitrogen bond
Benzyl/Tropylium cation [C₇H₇]⁺91Cleavage of the benzyl-nitrogen bond

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While the specific crystal structure of this compound has not been reported in the available literature, analysis of a closely related derivative, (E)-N-benzylideneadamantan-1-amine, provides significant insight into the likely structural characteristics. nih.gov This derivative differs by the presence of an imine (C=N) double bond instead of an amine single bond.

The crystallographic study of (E)-N-benzylideneadamantan-1-amine reveals that the adamantane cage maintains its rigid, strain-free chair conformation. nih.gov The C—C—C bond angles within the adamantane group are reported to be in the range of 107.88 (19)° to 111.33 (17)°, consistent with typical sp³ hybridized carbon atoms. nih.gov The dihedral angle between the benzene (B151609) ring and the imine group is minimal, at 5.1 (4)°, indicating a relatively planar conformation between these two moieties. nih.gov

Crystal Data for (E)-N-benzylideneadamantan-1-amine nih.gov
ParameterValue
Chemical FormulaC₁₇H₂₁N
Formula Weight239.35
Crystal SystemOrthorhombic
Cell Length a (Å)6.480 (2)
Cell Length b (Å)7.141 (2)
Cell Length c (Å)29.674 (11)
Cell Volume (ų)1373.1 (8)
Molecules per Unit Cell (Z)4
Calculated Density (Mg m⁻³)1.158

Crystal Packing Motifs and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. rsc.org In the solid state of the derivative (E)-N-benzylideneadamantan-1-amine, the crystal packing is reported to be stabilized exclusively by weak van der Waals interactions. nih.gov This is attributed to the absence of strong hydrogen bond donors in the molecule's imine structure.

In contrast, this compound possesses a secondary amine (N-H) group, which can act as a hydrogen bond donor, with the nitrogen lone pair serving as an acceptor. Therefore, its crystal structure is expected to be significantly influenced by N-H···N hydrogen bonds, a common and strong interaction in related amine structures. semanticscholar.org These hydrogen bonds could lead to the formation of defined supramolecular motifs, such as one-dimensional chains or dimeric pairs. nih.gov

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. Co-crystals are multicomponent crystals in which the components are held together by non-covalent interactions. Currently, there are no specific studies on the polymorphism or co-crystallization of this compound reported in the surveyed scientific literature.

However, the structural features of this compound suggest a strong potential for both phenomena. The molecule's conformational flexibility, particularly around the benzyl-nitrogen bond, combined with its capacity for hydrogen bonding, could allow for different packing arrangements under various crystallization conditions, potentially leading to the formation of polymorphs.

Furthermore, the presence of both a hydrogen bond donor (N-H) and an acceptor site (N) makes this compound an excellent candidate for co-crystallization. nih.gov By combining it with suitable coformers, such as carboxylic acids or other molecules with complementary hydrogen bonding sites, it is possible to form novel crystalline structures. nih.govsemanticscholar.org Co-crystallization is a widely used technique in crystal engineering to modify the physicochemical properties of a substance, such as solubility and stability. nih.gov Future research in this area could explore the synthesis and characterization of various polymorphs and co-crystals of this compound to investigate new solid-state forms with tailored properties.

Computational and Theoretical Investigations of N Benzyladamantan 1 Amine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules at the atomic level.

Electronic Structure and Molecular Orbital Analysis

A thorough analysis of the electronic structure of N-benzyladamantan-1-amine would involve the calculation and visualization of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. The distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. Furthermore, a Natural Bond Orbital (NBO) analysis could provide insights into the nature of the chemical bonds, charge distribution, and intramolecular interactions, such as hyperconjugation.

Energetics of Conformational Isomers

The N-benzyl group attached to the rigid adamantane (B196018) cage can rotate, leading to different conformational isomers. Quantum chemical calculations would be essential to determine the relative energies of these conformers and the energy barriers for their interconversion. Identifying the most stable conformer is crucial as it often dictates the molecule's biological activity and physical properties. A potential energy surface scan along the dihedral angle of the C-N bond connecting the benzyl (B1604629) and adamantyl moieties would map out the energetic landscape of this rotation.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, providing insights into their dynamics and interactions with their environment.

Conformational Dynamics in Solution and Solid State

MD simulations can model the conformational dynamics of this compound in different environments, such as in various solvents or in the solid state. These simulations would reveal how the flexibility of the benzyl group is influenced by its surroundings and how intermolecular interactions affect the preferred conformations. In solution, the simulations could also provide information on the solvation shell structure around the molecule.

Intermolecular Interaction Dynamics

Understanding the intermolecular interactions of this compound is key to predicting its macroscopic properties, such as its crystal packing, solubility, and binding affinity to biological targets. MD simulations can be used to study the formation and dynamics of hydrogen bonds and van der Waals interactions between molecules of this compound or with other molecules. Radial distribution functions can be calculated to quantify the probability of finding other atoms or molecules at a certain distance from the solute.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) studies, or in the context of non-biological properties, Quantitative Structure-Property Relationship (QSPR) studies, are theoretical models that aim to correlate the chemical structure of a compound with its properties or reactivity. These models rely on the calculation of molecular descriptors that numerically represent the molecule's physicochemical characteristics.

The chemical behavior of this compound can be characterized by a variety of molecular descriptors derived from its structure using computational software. These descriptors fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and degree of branching. For a molecule like this compound, with its unique cage structure, indices such as the Wiener index and Zagreb group parameters would be crucial for defining its complex topology nih.gov.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume. The bulky adamantane group contributes significantly to these descriptors, influencing steric hindrance and potential for van der Waals interactions.

Electronic Descriptors: These relate to the electron distribution within the molecule. Key electronic descriptors for this compound would include the dipole moment, arising from the polar C-N and N-H bonds, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. The aromatic benzyl group significantly influences the electronic properties, particularly the HOMO and LUMO distribution.

Physicochemical Descriptors: These describe properties like lipophilicity (log P) and aqueous solubility (log S). The adamantane moiety is known to confer high lipophilicity, a property that strongly influences a molecule's interaction with nonpolar environments tandfonline.com. In contrast, the secondary amine group provides a site for hydrogen bonding, which can increase water solubility.

A QSPR study on this compound would begin by calculating these descriptors. The following table provides examples of such descriptors that would be computationally generated.

Descriptor ClassDescriptor ExampleStructural Contribution in this compound
Topological Wiener IndexDescribes the sum of distances between all pairs of atoms, reflecting the molecule's compactness and the intricate connectivity of the adamantane cage.
Zagreb Group ParameterRelates to the degree of branching in the molecular graph, influenced by the connection of the benzyl and adamantyl groups to the central nitrogen.
Geometrical Molecular Surface Area (MSA)The total surface area of the molecule; the large adamantane group provides a significant contribution, influencing steric interactions.
Molecular VolumeThe volume occupied by the molecule, dominated by the bulky adamantyl and benzyl moieties.
Electronic Dipole MomentArises from the electronegativity difference between nitrogen, carbon, and hydrogen, particularly at the secondary amine linkage.
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. The π-system of the benzyl group is a major contributor.
Physicochemical Log P (Octanol-Water Partition Coefficient)A measure of lipophilicity. The adamantane cage is highly lipophilic, while the amine and benzyl groups provide some polar character.

Table 1: Representative Molecular Descriptors for this compound. This interactive table lists examples of theoretical descriptors used in QSAR/QSPR studies.

Once a comprehensive set of descriptors is calculated, predictive models can be constructed to forecast the chemical properties of this compound and its derivatives. These models use statistical methods or machine learning algorithms to establish a mathematical relationship between the descriptors (the independent variables) and a specific property (the dependent variable).

For predicting non-biological chemical behavior, a model could be developed to estimate properties such as aqueous solubility, boiling point, or reaction rate constants. For instance, a study on benzylamine (B48309) salts successfully used molecular descriptors to predict aqueous solubility using both partial least squares (PLS) and artificial neural network (ANN) models nih.gov. The descriptors used in that study included binding energy and molecular surface area, which are directly applicable to this compound nih.gov.

The process for creating such a predictive model involves several steps:

Dataset Creation: A dataset of molecules with structural similarities to this compound and their experimentally determined properties would be assembled.

Descriptor Calculation: A wide range of descriptors for all molecules in the dataset would be computed.

Model Building and Training: A learning algorithm (e.g., Multiple Linear Regression, PLS, or a machine learning method like Random Forest) is used to build a model that correlates a selection of the most relevant descriptors to the property of interest rsc.org.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its accuracy and robustness.

Theoretical Insights into Supramolecular Interactions

The adamantane cage and the benzyl group are well-known building blocks in supramolecular chemistry due to their propensity for engaging in specific non-covalent interactions nih.govmdpi.com. Computational methods are invaluable for analyzing and quantifying these interactions, which dictate how this compound molecules interact with each other and with other chemical species in solution or in the solid state.

This compound can participate in several key types of non-covalent interactions, which can be modeled using quantum mechanical calculations and methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots nih.govresearchgate.netumanitoba.ca.

Hydrogen Bonding: As a secondary amine, this compound possesses a hydrogen atom attached to a nitrogen atom (N-H). This allows the molecule to act as a hydrogen bond donor . The lone pair of electrons on the nitrogen atom also allows it to act as a hydrogen bond acceptor quora.comlibretexts.org. This dual capability enables the formation of intermolecular hydrogen bonds between two this compound molecules or with other hydrogen-bonding species like water or alcohols. Computational studies on amine-water complexes show that the N···H–O interaction is dominant researchgate.netumanitoba.ca.

π-Stacking: The phenyl ring of the benzyl group is an extended π-system. This allows it to engage in π-π stacking interactions with other aromatic rings. These interactions are crucial for the organization of molecules in crystals and aggregates. Theoretical calculations show that these interactions are typically not a perfectly parallel "sandwich" but are more stable in a parallel-displaced or a T-shaped (edge-to-face) orientation beilstein-journals.orgrsc.org. The interaction energy is influenced by electrostatic and dispersion forces.

Van der Waals and Hydrophobic Interactions: The adamantane group is a large, rigid, and nonpolar hydrocarbon cage wikipedia.org. It is incapable of hydrogen bonding or strong electrostatic interactions. Instead, its interactions are dominated by van der Waals forces (specifically London dispersion forces) and the hydrophobic effect . In aqueous environments, the adamantane cages of multiple molecules would tend to aggregate to minimize their contact with water, a key principle in supramolecular self-assembly nih.gov.

The following table summarizes the key non-covalent interactions this compound is capable of forming, along with typical energy ranges for these interactions derived from computational studies of similar functional groups.

Interaction TypeParticipating MoietyRoleTypical Energy Range (kcal/mol)
Hydrogen Bond -NH- groupDonor-3 to -8
Hydrogen Bond Nitrogen lone pairAcceptor-2 to -6
π-π Stacking Benzyl group (phenyl ring)Face-to-Face or Face-to-Edge-1.5 to -5
CH-π Interaction Adamantane C-H bonds and Benzyl ringH-donor and π-acceptor-0.5 to -2.5
Van der Waals (Dispersion) Adamantane cageAttraction-1 to -5 (highly dependent on contact area)

Table 2: Potential Non-Covalent Interactions of this compound. This interactive table outlines the types of intermolecular forces and their estimated energies based on the molecule's functional groups.

Supramolecular Chemistry and Crystal Engineering of Adamantyl Amines

Design and Synthesis of Supramolecular Synthons

Supramolecular synthons are structural units within molecules that can be reliably formed by known intermolecular interactions. The design of these synthons is a cornerstone of crystal engineering, allowing for the predictable assembly of molecules into desired crystalline architectures.

The rational design of supramolecular synthons based on adamantyl amines like N-benzyladamantan-1-amine hinges on the strategic combination of several key molecular features:

The Adamantane (B196018) Cage: This bulky, rigid, and highly lipophilic group serves as a shape-persistent scaffold. nih.govnih.gov Its primary role in supramolecular assembly is to drive aggregation through van der Waals forces and hydrophobic interactions. nih.gov This lipophilic aggregation is a powerful organizing force, often leading to the close packing of adamantyl groups in the solid state.

The Amine Functional Group: The amine group is a versatile hydrogen-bond donor and acceptor. In primary or secondary amines, the N-H protons can form strong hydrogen bonds with suitable acceptors (e.g., N, O, or halide ions), providing directionality to the molecular assembly.

The Benzyl (B1604629) Group: In this compound, the benzyl substituent introduces the possibility of π-π stacking interactions between aromatic rings, adding another dimension of control over the self-assembly process.

Protonation Capability: The basicity of the amine group allows for its protonation to form an ammonium (B1175870) cation. This transformation is crucial as it enables the formation of significantly stronger charge-assisted hydrogen bonds.

By modifying the substituents on the adamantane cage or the amine nitrogen, chemists can fine-tune the steric and electronic properties of the molecule to favor specific intermolecular interactions and, consequently, specific crystal packing arrangements.

Charge-assisted hydrogen bonds (CAHBs) are a class of non-covalent interactions that are significantly stronger and more directional than their neutral counterparts. nih.govfrontiersin.org These interactions occur between ions, such as a protonated amine (cation) and a suitable anion, combining the directionality of a hydrogen bond with a powerful electrostatic (ionic) attraction. frontiersin.orgmdpi.com

In the context of adamantyl amines, the formation of an ammonium salt is a key strategy in crystal engineering. For this compound, protonation yields the N-benzyladamantan-1-aminium cation. This cation can then act as a robust hydrogen-bond donor, forming strong N⁺-H···A⁻ interactions with a wide variety of counter-anions (A⁻), such as halides, carboxylates, or sulfonates.

The enhanced strength of CAHBs makes them highly reliable in directing the formation of specific supramolecular motifs, such as chains, ribbons, or sheets, which serve as the primary structural framework of the crystal lattice. nih.gov The choice of the counter-anion is critical, as its size, shape, and number of hydrogen bond acceptor sites will influence the geometry of the resulting supramolecular assembly.

Table 1: Comparison of Hydrogen Bond Types
Interaction TypeSchematicTypical Energy (kJ/mol)Key Features
Neutral Hydrogen BondN-H···O10 - 40Directional; moderate strength.
Charge-Assisted Hydrogen Bond (CAHB)N⁺-H···A⁻40 - 190Highly directional; significantly stronger due to added electrostatic attraction. frontiersin.org

Self-Assembly Processes and Molecular Recognition

The principles of synthon design are put into practice through molecular self-assembly, where molecules spontaneously organize into stable, well-defined structures. Adamantyl amines are particularly effective in these processes, both in the formation of crystalline solids and in host-guest recognition events.

The predictable formation of crystalline materials from adamantyl amine synthons is governed by the interplay of various non-covalent forces. The controlled assembly of this compound derivatives can be envisioned as a hierarchical process:

Primary Motif Formation: Strong, directional interactions like charge-assisted hydrogen bonds dictate the primary structure, often leading to the formation of one-dimensional chains or two-dimensional sheets.

Supramolecular Packing: These primary motifs are then organized in three dimensions. This packing is heavily influenced by the weaker, less directional forces. The bulky adamantane cages will pack together to maximize van der Waals contacts and minimize empty space, a process driven by lipophilic aggregation. nih.gov Simultaneously, the benzyl groups may arrange to facilitate favorable π-π stacking interactions.

By carefully balancing these competing and cooperating interactions, it is possible to engineer crystals with specific architectures and properties.

The adamantane cage is renowned for its ability to act as a guest molecule in host-guest chemistry. nih.gov Its size, shape, and hydrophobicity make it an ideal fit for the cavities of various macrocyclic hosts, most notably cyclodextrins and cucurbit[n]urils. nih.govmdpi.com

The primary driving force for the formation of these inclusion complexes in aqueous solution is the hydrophobic effect. The nonpolar adamantane group is expelled from the surrounding water molecules and sequestered within the hydrophobic interior of the host macrocycle. This interaction is highly specific and can be very strong. For instance, adamantane derivatives bind to β-cyclodextrin with association constants typically in the range of 10³–10⁵ M⁻¹. mdpi.com

The amine functionality on the adamantane guest can further influence the binding. The protonation state of the amine can alter its solubility and interaction with the host's portal, potentially allowing for pH-controlled binding and release, a feature of great interest for developing molecular switches and delivery systems. whiterose.ac.uk

Table 2: Common Host-Guest Pairs for Adamantane Derivatives
Host MoleculeCavity CharacteristicsPrimary Driving ForceTypical Guest
β-CyclodextrinHydrophobic cavity, hydrophilic exteriorHydrophobic EffectAdamantan-1-amine
Cucurbit acs.orguril (CB acs.org)Hydrophobic cavity, polar carbonyl portalsHydrophobic Effect, Ion-Dipole InteractionsProtonated Adamantyl Amines

Crystal Engineering of Adamantyl Amine Derivatives

The key principles in the crystal engineering of adamantyl amines are:

Hierarchy of Interactions: Strong interactions (CAHBs) are used to form the primary structural motifs, while weaker interactions (van der Waals, π-stacking) direct the final crystal packing.

Synthon Reliability: The predictability of hydrogen-bonding patterns, especially in charge-assisted systems, allows for the design of new structures with a high degree of confidence.

Tunability: By changing the substituents on the adamantyl amine or by varying the counter-ion in salt formation, the resulting crystal structure and its properties can be systematically modified.

Through the application of these principles, the adamantane scaffold serves as a versatile platform for constructing novel supramolecular assemblies and crystalline materials with tailored architectures. wikipedia.orgnih.gov

Directed Crystallization and Polymorph Control

Directed crystallization aims to control the formation of specific crystal structures, known as polymorphs, which can exhibit different physicochemical properties. For adamantane derivatives, polymorphism is a well-documented phenomenon. The specific arrangement of molecules in the crystal lattice can be influenced by various factors during crystallization, such as solvent choice, temperature, and the presence of additives.

While specific studies on the directed crystallization and polymorph control of this compound are not extensively documented in the literature, the principles of crystal engineering suggest that its crystallization process could be guided to favor certain packing arrangements. The interplay of hydrogen bonds involving the N-H group and π-π stacking interactions from the benzyl group are key factors that could be manipulated. For instance, the use of solvents with different polarities and hydrogen bonding capabilities could influence which intermolecular interactions dominate during self-assembly, potentially leading to different polymorphic forms.

Table 1: Potential Factors Influencing Polymorphism in this compound

FactorPotential Influence on Crystal Packing
Solvent Polarity Can mediate the strength of hydrogen bonds and solvate different parts of the molecule to varying extents, favoring specific packing motifs.
Crystallization Temperature Affects the kinetics of nucleation and crystal growth, potentially leading to thermodynamically or kinetically favored polymorphs.
Additives/Impurities Can act as templates or inhibitors for the growth of certain crystal faces, thereby directing the formation of a specific polymorph.
Substitution on the Benzyl Ring Introduction of functional groups on the aromatic ring could introduce new intermolecular interactions, significantly altering the crystal packing.

The exploration of these factors is a crucial area of research for tuning the solid-state properties of this compound.

Formation of 1D, 2D, and 3D Supramolecular Frameworks

The self-assembly of bifunctional molecules like this compound can lead to the formation of extended supramolecular frameworks with varying dimensionalities. The directionality of hydrogen bonds and the shape of the constituent molecules are critical in determining whether the resulting structure is a one-dimensional (1D) chain, a two-dimensional (2D) sheet, or a three-dimensional (3D) network.

In the case of adamantyl amines, the formation of robust hydrogen-bonded networks is a common feature. For primary and secondary amines, the N-H group can act as a hydrogen bond donor, while the nitrogen lone pair can act as an acceptor. This donor-acceptor capability can lead to the formation of catemers or cyclic motifs.

Table 2: Potential Supramolecular Synthons in this compound

Synthon TypeDescriptionPotential Dimensionality
N-H···N Hydrogen Bond A classic hydrogen bond that can lead to the formation of infinite chains or discrete cyclic assemblies.1D
C-H···π Interactions Interactions between the C-H bonds of the adamantyl or benzyl groups and the π-system of the benzyl ring of an adjacent molecule.Can link 1D chains into 2D or 3D structures.
π-π Stacking Interactions between the aromatic rings of the benzyl groups.Can contribute to the organization of molecules in 2D and 3D frameworks.
van der Waals Interactions Close packing of the bulky adamantyl groups.Crucial for the overall stability and topology of 3D frameworks.

The combination of these synthons can give rise to complex and predictable supramolecular frameworks.

Topology of Molecular Assemblies

While a definitive crystal structure for this compound is not publicly available, insights can be drawn from the closely related compound, (E)-N-benzylideneadamantan-1-amine. In the crystal structure of this imine derivative, the packing is reported to be governed by weak van der Waals interactions. This suggests that the shape of the molecules is the primary determinant of the crystal packing, with the bulky adamantyl and benzyl groups interlocking in a space-efficient manner.

Table 3: Comparison of Intermolecular Interactions and their Influence on Topology

InteractionStrengthDirectionalityInfluence on Topology
N-H···N Hydrogen Bond StrongHighDefines the primary connectivity and formation of 1D motifs.
π-π Stacking ModerateModerateInfluences the relative orientation of benzyl groups and can link 1D chains.
C-H···π Interactions WeakModerateContributes to the overall cohesion and packing efficiency.
van der Waals Forces WeakLowGoverns the close packing of the bulky, non-polar groups, filling the space between the primary hydrogen-bonded frameworks.

Applications in Materials Science and Catalysis

Utilization as Chemical Intermediates in Fine Chemical Synthesis

The adamantane (B196018) framework is a privileged scaffold in medicinal chemistry and materials science due to its unique physicochemical properties. researchgate.netnih.gov N-benzyladamantan-1-amine serves as a key chemical intermediate in the synthesis of more complex molecules. The secondary amine group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of the bulky and lipophilic adamantyl moiety into target structures.

The synthesis of adamantane derivatives often involves the functionalization of the adamantane core through methods like Negishi cross-coupling, acylation, amination, and halogenation. researchgate.net The N-benzyl group can be readily installed onto the 1-aminoadamantane core and can also serve as a protecting group that is later removed or modified. For instance, compounds structurally related to this compound are explored in the development of pharmacologically active agents and specialized polymers. wikipedia.orggoogle.com Its role as a building block is crucial for creating derivatives with tailored properties for specific applications, ranging from drug discovery to the formulation of advanced materials. researchgate.netwikipedia.org

Ligand Design for Catalytic Systems

The adamantyl group, including that in this compound, is highly valued in ligand design for both organometallic and metal-free catalysis. uq.edu.auresearchgate.net Its primary contributions to a ligand's properties are its significant steric bulk and its electron-donating nature.

Steric Hindrance : The bulky adamantane cage can create a sterically demanding environment around a catalytic center. This can promote reductive elimination, prevent catalyst deactivation pathways like dimerization, and influence the regioselectivity and stereoselectivity of a reaction. uq.edu.au

Electronic Properties : As an alkyl group, the adamantyl moiety is electron-donating, which can increase the electron density on a coordinated metal center or active site. In organometallic catalysis, this enhanced electron density can facilitate crucial steps like oxidative addition. uq.edu.au

These features have led to the incorporation of adamantane-containing fragments into various classes of ligands, most notably phosphines and amines, to create highly active and stable catalysts. uq.edu.au

In organocatalysis, where small organic molecules are used to accelerate chemical reactions, the adamantane scaffold has been employed to create effective catalysts. The bulk of the adamantyl group is instrumental in establishing specific spatial arrangements in the catalyst's active site, which is essential for achieving high levels of stereocontrol in asymmetric reactions. Adamantane-derived organocatalysts have been applied in reactions such as Michael additions, acyl transfers, and Strecker reactions. uq.edu.au The rigidity and defined geometry of the adamantane cage help to create a well-defined chiral pocket, guiding the substrate to a preferred reaction pathway.

This compound and related adamantyl amines are particularly relevant as ligands in transition metal catalysis, especially for cross-coupling reactions. The nitrogen atom of the amine can coordinate to a metal center, while the adamantyl group provides the necessary steric and electronic influence.

A significant area of application is in copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions. mdpi.comnih.gov These reactions are fundamental for the synthesis of pharmaceuticals, agrochemicals, and functional materials. tcichemicals.comsinocompound.com Adamantane-containing amine ligands have been shown to be effective in promoting the coupling of aryl and heteroaryl halides with various amines. mdpi.com For example, in the Cu(I)-catalyzed N-arylation of adamantane-containing amines, ligands can significantly influence reaction efficiency. While some reactions proceed with a simple CuI catalyst, the addition of specific N,O- or O,O-ligands can be crucial for achieving high yields. mdpi.com

Research has demonstrated the successful amination of various heteroaryl halides, such as 5-bromo-2-iodopyridine and 6-bromoquinoline, with adamantane-containing amines using a CuI catalyst system. mdpi.com The bulky adamantyl group on the ligand can accelerate the reaction and stabilize the catalytic species. Furthermore, this compound itself has been noted as a substrate in C-H amination catalysis mediated by high-spin ferrous complexes. core.ac.uk

Table 1: Representative Cu(I)-Catalyzed N-Arylation of Adamantane-Containing Amines mdpi.com
Amine SubstrateAryl HalideCatalyst SystemSolventTemperature (°C)Yield (%)
1-Aminoadamantane6-BromoquinolineCuI / L-prolineDMSO11074
1-Aminoadamantane2-Chloro-5-iodopyridineCuI / rac-BINOLDMSO11085
1-(Methylamino)adamantane6-BromoquinolineCuI / L-prolineDMSO11065

Role in Advanced Materials Development

The adamantane cage is an attractive building block for advanced materials due to its diamondoid structure, which imparts rigidity, thermal stability, and a well-defined three-dimensional shape. wikipedia.org Adamantane derivatives, including this compound, are incorporated into materials to control their physical properties and create novel functionalities. researchgate.net

Adamantane derivatives are used in the synthesis of polymers to enhance their thermal stability, mechanical strength, and solubility in organic solvents. wikipedia.org Incorporating the bulky, rigid adamantane unit into a polymer backbone or as a pendant group can disrupt chain packing, increasing the glass transition temperature (Tg) and improving the material's resistance to heat. The presence of the adamantyl group can also increase the free volume within the polymer matrix, which can be useful for applications such as gas separation membranes. The benzylamine (B48309) moiety of this compound provides a potential point of polymerization or grafting onto other polymer chains.

The field of supramolecular chemistry has extensively utilized the adamantane group for the construction of self-assembling systems, particularly hydrogels. rsc.org This is based on the strong and highly specific host-guest interaction between the lipophilic adamantane "guest" and the hydrophobic cavity of a cyclodextrin "host" molecule. nih.govresearchgate.net

Functional Materials with Tailored Properties

The incorporation of this compound into polymer backbones or as a pendant group could impart a range of desirable properties to create functional materials. The rigid and thermally stable adamantane unit is known to enhance the glass transition temperature (Tg), thermal stability, and mechanical strength of polymers. usm.eduresearchgate.net The benzylamine group, on the other hand, can introduce functionalities for further chemical modification, act as a site for metal coordination, or influence the material's surface properties.

Potential Research Directions for Functional Materials:

Property to be TailoredRole of this compoundPotential Application
Thermal Stability The adamantane cage introduces rigidity and a high melting point to the polymer matrix.High-performance polymers for aerospace and automotive industries.
Solubility and Processability The bulky adamantane group can disrupt polymer chain packing, potentially improving solubility in organic solvents.Easier processing of otherwise intractable high-performance polymers.
Surface Modification The benzylamine moiety can be functionalized to alter surface energy, adhesion, and biocompatibility.Coatings, adhesives, and biomedical implants.
Optical Properties The aromatic benzyl (B1604629) group can be modified to create chromophores or fluorophores.Optoelectronic devices and sensors.

Detailed research into copolymers and blends containing this compound would be necessary to validate these hypothesized properties and explore their full potential in creating materials with precisely controlled characteristics.

Precursors for Specialized Reagents

The chemical structure of this compound makes it a plausible precursor for the synthesis of more complex and specialized chemical reagents. The reactivity of the secondary amine and the potential for electrophilic substitution on the benzyl group's aromatic ring are key features that could be exploited.

The adamantyl group is a well-established bulky substituent used in the design of ligands for catalysis, imparting specific steric hindrance that can influence the selectivity of a reaction. rsc.org The benzyl group can also be functionalized to introduce coordinating atoms for metal catalysts.

Hypothetical Synthesis of Specialized Reagents:

Target Reagent ClassSynthetic Strategy Involving this compoundPotential Application of Reagent
Chiral Ligands Derivatization of the benzyl group or the amine to introduce chiral centers.Asymmetric catalysis for the synthesis of enantiomerically pure compounds.
Phase-Transfer Catalysts Quaternization of the amine to form an ammonium (B1175870) salt with a lipophilic adamantane group and a hydrophilic charged center.Catalysis of reactions between reactants in immiscible phases.
Bulky N-Heterocyclic Carbene (NHC) Precursors Modification of the benzylamine moiety to form an imidazolium salt, a precursor to NHCs.Organocatalysis and transition-metal catalysis.

The synthesis and characterization of these proposed specialized reagents derived from this compound would be the first step in unlocking their potential utility in various chemical transformations. Further research is required to explore these synthetic pathways and evaluate the efficacy of the resulting reagents.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies

While the synthesis of N-benzyladamantan-1-amine can be achieved through established methods such as the reductive amination of adamantan-1-amine with benzaldehyde (B42025), the development of more efficient and versatile synthetic routes remains a key area of future research. One promising approach involves the direct C-H functionalization of adamantane (B196018), a strategy that offers a more atom-economical and streamlined synthesis. acs.org Advances in photoredox and hydrogen atom transfer (HAT) catalysis are enabling the selective functionalization of the strong tertiary C-H bonds of adamantanes, which could be adapted for the direct introduction of a benzylamino group or its precursors. acs.org

Furthermore, the synthesis of a precursor, (E)-N-benzylideneadamantan-1-amine, has been reported via the condensation of amantadine (B194251) hydrochloride and benzaldehyde in the presence of potassium hydroxide (B78521). nih.gov This imine can then be readily reduced to this compound using standard reducing agents like sodium borohydride (B1222165).

Advanced Characterization Techniques for Dynamic Systems

A comprehensive understanding of the structure-property relationships of this compound and its derivatives necessitates the use of advanced characterization techniques. While standard spectroscopic methods like NMR and mass spectrometry are essential for routine characterization, more sophisticated techniques are required to probe the dynamic behavior and intermolecular interactions of these systems.

For instance, solid-state NMR spectroscopy can provide valuable insights into the packing and dynamics of this compound in the solid state. wikipedia.org Two-dimensional NMR techniques, such as NOESY and ROESY, can be employed to study the conformational preferences and through-space interactions between the adamantyl and benzyl (B1604629) groups in solution.

X-ray crystallography is another indispensable tool for elucidating the precise three-dimensional structure of this compound and its derivatives in the solid state. The crystal structure of the related (E)-N-benzylideneadamantan-1-amine reveals an orthorhombic crystal system with specific bond lengths and angles that provide a basis for understanding the geometry of the adamantane cage and its connection to the benzylidene group. nih.gov

Crystallographic Data for (E)-N-Benzylideneadamantan-1-amine
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.480(2)
b (Å) 7.141(2)
c (Å) 29.674(11)
V (ų) 1373.1(8)
Z 4
N1=C11 (Å) 1.240(3)
C11—C12 (Å) 1.480(3)
C—C—C angles in adamantane (°) 107.88(19) - 111.33(17)

Data sourced from Acta Crystallographica Section E: Structure Reports Online nih.gov

Future research could involve the use of techniques like neutron diffraction to precisely locate hydrogen atoms and study hydrogen bonding interactions, which can play a crucial role in the self-assembly and recognition properties of these molecules.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental studies is becoming increasingly vital in chemical research. For this compound, computational methods can provide valuable insights that complement and guide experimental work.

Density functional theory (DFT) calculations can be used to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and charge distribution. mdpi.com These calculations can help in interpreting spectroscopic data and understanding the reactivity of the compound. For instance, computational studies on related adamantane derivatives have been used to analyze intermolecular interactions and conformational stability. mdpi.com

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound in different solvent environments and to investigate its interactions with other molecules or surfaces. tandfonline.com This is particularly relevant for understanding its behavior in biological systems or in the design of new materials. Molecular docking studies, which are commonly used for adamantane derivatives, can predict the binding modes and affinities of this compound with biological targets or host molecules in supramolecular systems. mdpi.commdpi.comnih.gov

The integration of these computational approaches with experimental data from techniques like X-ray crystallography and NMR spectroscopy will provide a more complete and nuanced understanding of the structure and function of this compound.

Exploration of New Non-Biological Applications

While adamantane derivatives have been extensively explored for their biological activities, there is a growing interest in their non-biological applications. The unique properties of this compound, such as its rigidity, lipophilicity, and thermal stability, make it an attractive building block for new materials. usm.edunih.gov

One potential application is in the development of novel polymers. Incorporating the bulky adamantane group into polymer chains can enhance their thermal stability, glass transition temperature, and solubility. usm.eduacs.org this compound could be used as a monomer or as a pendant group to modify the properties of existing polymers, leading to materials with improved performance for applications such as high-temperature coatings or advanced composites.

The adamantane cage can also serve as a scaffold for the design of new catalysts. The rigid framework can be functionalized with catalytic moieties, and the benzylamine (B48309) group could act as a ligand for metal catalysts or as a basic site for organocatalysis. researchgate.net The steric bulk of the adamantane group can influence the selectivity of catalytic reactions.

Furthermore, the self-assembly properties of adamantyl amines can be exploited in supramolecular chemistry to construct well-defined nanostructures. nih.govacs.orgtandfonline.com The benzyl group can participate in π-π stacking interactions, which, in combination with the hydrophobic interactions of the adamantane cage, could lead to the formation of interesting supramolecular architectures with potential applications in sensing, separations, and nanotechnology.

Design of Next-Generation Adamantyl Amine-Based Chemical Systems

Building upon the foundation of this compound, the design of next-generation adamantyl amine-based systems will focus on creating molecules with tailored properties and functionalities. This will involve the strategic modification of both the adamantane core and the benzylamine moiety.

Modification of the benzyl group can also lead to new functionalities. The introduction of substituents on the aromatic ring can alter the electronic properties of the molecule and influence its intermolecular interactions. Replacing the benzyl group with other aromatic or heterocyclic moieties can create a diverse library of adamantyl amines with a wide range of properties.

The development of multi-adamantyl systems, where multiple adamantane cages are linked together, could lead to novel materials with enhanced rigidity and thermal stability. The design of adamantane-based dendrimers and other complex architectures is another promising area of research.

By systematically exploring these modifications and integrating them with advanced synthetic, characterization, and computational techniques, researchers can unlock the full potential of adamantyl amine-based chemical systems for a wide array of applications in medicine, materials science, and beyond.

Q & A

Q. Methodological Steps :

  • Screen alternative catalysts (e.g., Pt/C, Raney Ni) for improved selectivity.
  • Adjust solvent polarity (e.g., THF vs. methanol) to minimize side reactions.
  • Validate purity via ¹H NMR and LC-MS.

What analytical methodologies are recommended for assessing the purity and structural integrity of this compound?

Basic Research Focus
Combine chromatographic and spectroscopic techniques:

  • GC-NPD (Nitrogen-Phosphorus Detection) : Effective for detecting amine impurities at trace levels, with sensitivity enhancements via pre-concentration steps .
  • ¹H/¹³C NMR : Assign peaks to confirm benzyl and adamantane proton environments (e.g., adamantane C-H signals at 1.5–2.5 ppm) .
  • LC-HRMS : Resolve isobaric impurities and verify molecular ion ([M+H]⁺).

Q. Advanced Consideration :

  • Matrix Effects : Use selective extraction (e.g., SPE cartridges) to reduce endogenous compound interference during sample preparation .

How can researchers detect and quantify N-nitrosamine derivatives formed during storage or synthesis of this compound?

Advanced Research Focus
N-Nitrosamines (e.g., N-nitroso-N-benzyladamantan-1-amine) require stringent monitoring due to carcinogenic potential:

  • Sample Preparation :
    • Avoid artifact formation by using low-temperature extraction and antioxidant additives (e.g., ascorbic acid) .
    • Pre-concentrate samples via solid-phase microextraction (SPME).
  • Analytical Techniques :
    • GC-MS/MS : Achieve LOQs < 1 ppb using MRM transitions (e.g., m/z 74 → 42 for NDMA) .
    • HRAM Orbitrap : Differentiate isobaric interferences (e.g., NDMA vs. DMF) with mass accuracy < 3 ppm .

Q. Validation Criteria :

  • Spike recovery studies (80–120%) in API matrices.
  • Cross-validate with orthogonal methods (e.g., HPLC-UV).

How should researchers resolve contradictions in spectral or chromatographic data during structural elucidation?

Advanced Research Focus
Contradictions may arise from stereochemical ambiguity or impurity co-elution:

  • Iterative Data Analysis :
    • Compare experimental ¹H NMR shifts with computational predictions (e.g., DFT calculations).
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Constraint-Based Simulation : Apply algorithms to identify over-constrained variables (e.g., conflicting retention times in LC-MS) .

Q. Case Study :

  • A mismatched melting point and NMR data could indicate polymorphic forms or residual solvents. Re-crystallize and re-analyze under controlled conditions.

What computational strategies are suitable for predicting the physicochemical and toxicological properties of this compound?

Advanced Research Focus
Leverage QSAR models and molecular docking:

  • Physicochemical Properties :
    • Calculate logP and pKa using ChemAxon or ADMET Predictor™.
    • Compare with analogs (e.g., N-methyladamantan-2-amine: PubChem CID 145979880) .
  • Toxicological Risk :
    • Screen for nitrosamine alerts using OECD QSAR Toolbox.
    • Assess metabolic pathways (e.g., CYP450-mediated N-debenzylation) via in silico platforms like MetaDrug .

How can the toxicological risks of this compound derivatives be assessed in preclinical studies?

Q. Advanced Research Focus

  • In Vitro Assays :
    • Ames test (bacterial reverse mutation) for mutagenicity.
    • Micronucleus assay in mammalian cells (e.g., CHO-K1).
  • Biomarkers : Monitor urinary NDMA levels in rodent models using GC-HRMS .
  • Toxicokinetics :
    • Measure plasma half-life and tissue distribution via LC-MS/MS.
    • Develop PBPK models to extrapolate human exposure risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.